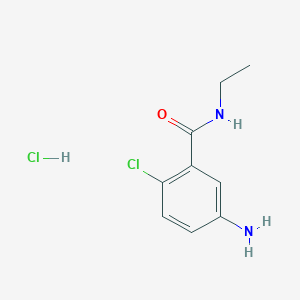

5-Amino-2-chloro-N-ethylbenzamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Amino-2-chloro-N-ethylbenzamide hydrochloride, also known by its CAS Number 1268990-57-3, is a chemical compound with a molecular weight of 235.11 . It is a solid substance at room temperature .

Molecular Structure Analysis

The molecular formula of this compound is C9H12Cl2N2O . The InChI code for this compound is 1S/C9H11ClN2O.ClH/c1-2-12-9(13)7-5-6(11)3-4-8(7)10;/h3-5H,2,11H2,1H3,(H,12,13);1H .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . Its molecular weight is 235.11 . More detailed physical and chemical properties were not available in the sources I found.Scientific Research Applications

Molar Refraction and Polarizability

- Research on related compounds like 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate, which exhibits antiemetic and parasympathomimetic activity, focuses on understanding their physical properties like density, refractive index, molar refractivity, and polarizability. These studies are essential for understanding the drug's interactions in different environments (Sawale et al., 2016).

Reactions with Thiosemicarbazide

- N-(1-Chloro-2-oxo-2-phenylethyl)acet-, -benz-, and -4-methylbenzamides, which are structurally similar to 5-Amino-2-chloro-N-ethylbenzamide, react with thiosemicarbazides and aromatic aldehyde thiosemicarbazones to produce derivatives of 5-amino-2-hydrazino-1,3-thiazole. These compounds are of interest for their potential application in creating new chemical entities (Balya et al., 2008).

Density, Viscosity, and Refractive Index Studies

- Studies on the physical properties like density, viscosity, and refractive index of solutions containing related compounds like metoclopramide provide insights into the solute-solvent interactions. Such research is crucial for understanding the behavior of these compounds in various solvents and conditions (Sawale et al., 2015).

Synthesis and Characterization of Derivatives

- The synthesis and characterization of derivatives of compounds structurally similar to 5-Amino-2-chloro-N-ethylbenzamide, like chloranthraniliprole, provide valuable knowledge for the development of new pharmaceuticals and chemicals (Zheng Jian-hong, 2012).

Antimicrobial and Antitumor Activities

- Research on compounds containing structures similar to 5-Amino-2-chloro-N-ethylbenzamide, such as sulfonamides and benzamides, explores their antimicrobial and antitumor activities. This is crucial for the development of new therapeutic agents (Krátký et al., 2012), (Xiong et al., 2009).

Safety and Hazards

Properties

IUPAC Name |

5-amino-2-chloro-N-ethylbenzamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O.ClH/c1-2-12-9(13)7-5-6(11)3-4-8(7)10;/h3-5H,2,11H2,1H3,(H,12,13);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXRQRVYBRPUOQG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=C(C=CC(=C1)N)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Hydroxy-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-7-phenylchromen-2-one](/img/structure/B2360688.png)

![3-Ethoxy-4-[(4-fluorobenzyl)oxy]-5-iodobenzaldehyde](/img/structure/B2360691.png)

![[1-Methyl-5-(prop-2-enoxymethyl)pyrazol-4-yl]methanamine](/img/structure/B2360693.png)

![(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile](/img/structure/B2360694.png)

![N-[Cyano-(2,4-difluorophenyl)methyl]-2,4-dimethoxybenzamide](/img/structure/B2360695.png)

![[(Z)-[1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-methylpropanoate](/img/structure/B2360700.png)

![4-(diethylsulfamoyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2360705.png)

![5-chloro-2-(methylsulfanyl)-N-(2-{[(thiophen-3-yl)methyl]sulfanyl}phenyl)pyrimidine-4-carboxamide](/img/structure/B2360708.png)